molecular formula C8H7ClINO2 B13868387 Methyl 2-amino-4-chloro-6-iodobenzoate

Methyl 2-amino-4-chloro-6-iodobenzoate

Cat. No.: B13868387
M. Wt: 311.50 g/mol
InChI Key: BXVACSJFUAJWCM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-6-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2. It is a derivative of benzoic acid and contains amino, chloro, and iodo substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of methyl 4-chloro-2-iodobenzoate, followed by reduction to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-6-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4-chloro-6-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chloro-6-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-3-iodobenzoate
  • Methyl 2-chloro-4-iodobenzoate
  • Methyl 4-amino-3-iodobenzoate

Uniqueness

Methyl 2-amino-4-chloro-6-iodobenzoate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and iodo groups on the aromatic ring provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 2-amino-4-chloro-6-iodobenzoate

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3

InChI Key

BXVACSJFUAJWCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1I)Cl)N

Origin of Product

United States

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